Nitrosonium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14635-75-7 |

|---|---|

Molecular Formula |

BF4H2NO |

Molecular Weight |

118.83 g/mol |

IUPAC Name |

oxoazanium tetrafluoroborate |

InChI |

InChI=1S/BF4.H2NO/c2-1(3,4)5;1-2/h;1H2/q-1;+1 |

InChI Key |

CYLOZTYJBXHMJA-UHFFFAOYSA-N |

Canonical SMILES |

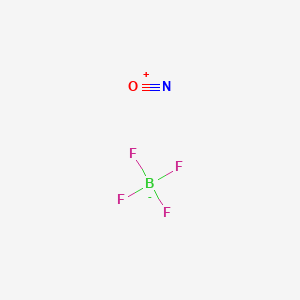

[B-](F)(F)(F)F.N#[O+] |

Synonyms |

BF4NO nitrosonium tetrafluoroborate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nitrosonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Nitrosonium tetrafluoroborate (NOBF₄) is a versatile and powerful reagent in organic synthesis, valued for its role as a nitrosating agent, diazotizing agent, and a mild oxidant.[1][2] This colorless crystalline solid is composed of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[1] Its utility in the synthesis of pharmaceuticals and other bioactive molecules makes a thorough understanding of its chemical properties essential for researchers in the field.[3]

Core Chemical Properties

The chemical behavior of this compound is primarily dictated by the strong electrophilic and oxidizing nature of the nitrosonium cation.[1][4] It is a hygroscopic compound, sensitive to moisture, and requires handling under anhydrous conditions to prevent decomposition.[2][3][5] Upon contact with water, it hydrolyzes to form corrosive byproducts, including hydrofluoric acid and nitrous acid.[2][4]

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | NOBF₄ | [1] |

| Molar Mass | 116.81 g·mol⁻¹ | [1] |

| Appearance | Colorless crystalline solid | [1][4] |

| Density | 2.185 g·cm⁻³ | [1] |

| Melting Point | 250 °C (sublimes) | [1][6] |

| Solubility | Decomposes in water. Soluble in polar aprotic solvents like acetonitrile, nitromethane, and dichloromethane (solubility in CH₂Cl₂ is enhanced by complexation with 18-crown-6). | [1][2][5] |

| Infrared Spectrum | Strong νNO peak at 2387 cm⁻¹ | [1][2] |

| Oxidation-Reduction Potential | 1.5 V for NO⁺/NO in acetonitrile | [3] |

Reactivity and Applications

This compound is a key reagent in a variety of organic transformations:

-

Nitrosation and Diazotization: It efficiently converts primary amines to diazonium salts, which are important intermediates in organic synthesis, particularly for the synthesis of aryl fluorides via the Balz-Schiemann reaction.[5][7] It also reacts with secondary amines to form nitrosamines and with alcohols to produce alkyl nitrites.[7][8]

-

Oxidation: As a mild oxidant, NOBF₄ can oxidize a range of functional groups. For instance, it can oxidize benzyl alcohols to the corresponding carbonyl compounds.[3] It is also capable of oxidizing metals, forming metal-acetonitrile complexes and releasing nitric oxide gas.[1] A notable example is the oxidation of ferrocene to ferrocenium tetrafluoroborate.[1][4][5]

-

Hydride Abstraction: The nitrosonium cation can abstract a hydride ion from certain organic substrates, leading to the formation of carbocations.[2]

-

Fluorination: When used in conjunction with pyridinium poly(hydrogen fluoride) (PPHF), it acts as a selective fluorinating agent for substrates like ketoximes and sulfides.[3]

-

Carbon-Carbon Bond Formation: It can undergo addition reactions with carbon-carbon double bonds.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key reactions are provided below.

A common laboratory-scale synthesis involves the reaction of anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide in a suitable solvent.[9]

Materials:

-

Dry nitromethane (MeNO₂)

-

Anhydrous hydrogen fluoride (HF)

-

Boron trifluoride (BF₃)

-

Nitrogen dioxide (NO₂)

-

Polyethylene reactor equipped with a stirrer and gas inlet/outlet tubes

-

Carbon tetrachloride (CCl₄) for washing

Procedure:

-

In a polyethylene reactor, place dry nitromethane (900 mL) and cool to -20°C with continuous stirring under a slow stream of dry nitrogen.[9]

-

Slowly add anhydrous hydrogen fluoride (60 g, 3.0 mol), followed by boron trifluoride (204 g, 3.9 mol), and then nitrogen dioxide (276 g, 6.0 mol) in that order. The rate of addition for each reagent should be controlled to maintain the reaction temperature below 0°C.[9]

-

During the addition of nitrogen dioxide, a white precipitate of this compound will form.[9]

-

Collect the precipitate by filtration in a dry box.[9]

-

Wash the product successively with nitromethane (3 x 75 mL) and carbon tetrachloride (3 x 75 mL).[9]

-

Dry the product overnight in a heated (50-100°C) vacuum desiccator to yield this compound (yield: 341 g, 97%).[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-314985) | 14635-75-7 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 14635-75-7 [chemicalbook.com]

- 8. This compound - Enamine [enamine.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Synthesis and Preparation of Nitrosonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and handling of nitrosonium tetrafluoroborate (NOBF₄), a versatile and powerful reagent in modern chemistry. This document offers detailed experimental protocols, quantitative data, and a visual representation of a key synthesis workflow to support researchers and professionals in its safe and effective application.

Introduction

This compound is an inorganic compound with the chemical formula NOBF₄. It is the nitrosonium salt of fluoroboric acid and exists as a colorless crystalline solid.[1][2] The compound is a potent oxidizing and nitrosating agent, owing to the strong electrophilic character of the nitrosonium cation ([NO]⁺).[1][2] This reactivity makes it an invaluable tool in a wide array of chemical transformations, including the diazotization of primary amines, the nitrosation of secondary amines, and the oxidation of various organic functional groups.[3] Its utility is further enhanced by its solubility in common polar organic solvents such as acetonitrile and dichloromethane, although it is sensitive to moisture and reacts with water.[1]

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline powder that should be handled under anhydrous conditions due to its hygroscopic nature.[4][5] It is known to sublime at 250°C under a high vacuum.[3][4] The compound is characterized by a strong infrared absorption peak around 2387 cm⁻¹, which is indicative of the N-O stretching vibration in the nitrosonium cation.[2]

Data Presentation

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | NOBF₄ | [1][2] |

| Molecular Weight | 116.81 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [1][2] |

| Density | 2.185 g/cm³ | [1][2][4] |

| Melting Point | 250 °C (sublimes) | [2][4] |

| Solubility | Soluble in acetonitrile, dichloromethane | [1][3] |

| Water Solubility | Decomposes | [2] |

| IR Absorption (νNO) | ~2387 cm⁻¹ | [2] |

Experimental Protocols

Two common and high-yield methods for the synthesis of this compound are detailed below.

Method 1: From Nitrogen Dioxide, Boron Trifluoride, and Hydrogen Fluoride

This method provides a high yield of this compound and is a widely cited procedure.

Reaction: N₂O₄ + 2 BF₃ + 2 HF → 2 NOBF₄ + 2 HBF₄

Materials:

-

Dry nitromethane (MeNO₂)

-

Anhydrous hydrogen fluoride (HF)

-

Boron trifluoride (BF₃)

-

Nitrogen dioxide (NO₂)

-

Carbon tetrachloride (CCl₄)

-

Polyethylene reactor equipped with a stirrer, gas inlet, and outlet

Procedure:

-

In a polyethylene reactor arranged for stirring and containing dry nitromethane (900 mL), establish a slow stream of dry nitrogen through a gas-inlet tube extending below the liquid surface and an exit tube.

-

Cool the reactor to -20°C with continuous stirring.

-

Slowly add anhydrous hydrogen fluoride (60 g, 3.0 mol), followed by boron trifluoride (204 g, 3.9 mol), and then nitrogen dioxide (276 g, 6.0 mol) in that order. The rate of addition for each reagent should be controlled to maintain the reaction temperature below 0°C.

-

Precipitation of this compound will occur during the addition of nitrogen dioxide.

-

Collect the white precipitate by filtration in a dry box.

-

Wash the precipitate successively with nitromethane (3 x 75 mL) and carbon tetrachloride (3 x 75 mL).

-

Dry the product overnight in a heated (50-100°C) vacuum desiccator.

-

This procedure yields approximately 341 g (97%) of this compound.[6] For analytical purposes, the product can be further purified by sublimation.[6]

Method 2: From Nitrosyl Chloride, Boron Trifluoride, and Hydrogen Fluoride

This alternative high-yield synthesis utilizes nitrosyl chloride as a starting material.

Reaction: NOCl + BF₃ + HF → NOBF₄ + HCl

Materials:

-

Liquid sulfur dioxide (liq. SO₂)

-

Nitrosyl chloride (NOCl)

-

Boron trifluoride (BF₃)

-

Dry hydrogen fluoride (HF)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a suitable reactor, cool liquid sulfur dioxide to -10°C.

-

While stirring, react boron trifluoride with dry hydrogen fluoride and nitrosyl chloride in the liquid sulfur dioxide for 15-30 minutes.

-

The resulting this compound will precipitate out of the solution.

-

Isolate the product by filtration.

-

Wash the final product with dichloromethane.

-

This method has a reported yield of 96%.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Method 1.

Caption: Synthesis workflow for this compound.

References

Nitrosonium Tetrafluoroborate: A Comprehensive Structural and Bonding Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosonium tetrafluoroborate (NOBF₄) is an inorganic compound that serves as a potent nitrosating and diazotizing agent, as well as a mild oxidant in various chemical transformations. Its utility in organic synthesis and materials science necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed analysis of the structure and bonding in this compound, compiling crystallographic and spectroscopic data, outlining experimental protocols for its synthesis and characterization, and presenting a theoretical framework for its chemical behavior.

Introduction

This compound is an ionic salt composed of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻)[1]. The unique properties of the nitrosonium cation as a powerful electrophile and oxidizing agent are central to the reactivity of this compound[1][2]. This guide aims to provide a comprehensive resource for professionals in research and drug development by elucidating the fundamental structural and bonding characteristics of NOBF₄.

Molecular Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction at 150 K. The compound crystallizes in the orthorhombic Pnma space group and is isostructural with barium sulfate (baryte)[3][4][5]. A notable feature of the crystal structure is the disorder of the nitrosonium cation, where the nitrogen and oxygen atoms occupy the same crystallographic site with equal probability[3][4][6].

Crystallographic Data

The refined crystallographic data for this compound at 150 K are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.911(2) |

| b (Å) | 5.675(1) |

| c (Å) | 6.983(1) |

| V (ų) | 353.45(1) |

| Z | 4 |

| Temperature (K) | 150 |

Bond Lengths and Angles

The precise bond lengths and angles for the nitrosonium cation and the tetrafluoroborate anion have been determined from the crystal structure refinement[4][5].

Table 1: Bond Lengths in NOBF₄

| Bond | Bond Length (Å) |

| N-O | 1.0216(10) |

| B-F1 | 1.3863(10) |

| B-F2 | 1.3872(10) |

| B-F3 | 1.4042(6) |

Table 2: Bond Angles in NOBF₄

| Angle | Bond Angle (°) |

| F1-B-F2 | 109.47(7) |

| F1-B-F3 | 108.42(6) |

| F2-B-F3 | 111.11(7) |

| F3-B-F3 | 109.47(7) |

Bonding Analysis

The chemical bonding in this compound is predominantly ionic, arising from the electrostatic attraction between the positively charged nitrosonium cation and the negatively charged tetrafluoroborate anion.

Nitrosonium Cation ([NO]⁺)

The nitrosonium cation is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂)[7][8]. According to molecular orbital (MO) theory, the NO⁺ ion has a bond order of 3, consistent with a triple bond between the nitrogen and oxygen atoms[7][9]. This strong triple bond results in a very short N-O bond length. The MO diagram also predicts that the nitrosonium cation is diamagnetic as all its molecular orbitals are filled with paired electrons[9].

Tetrafluoroborate Anion ([BF₄]⁻)

The tetrafluoroborate anion possesses a tetrahedral geometry[2][10]. The central boron atom is sp³ hybridized, forming four equivalent sigma bonds with the fluorine atoms[2][11][12][13]. The F-B-F bond angles are close to the ideal tetrahedral angle of 109.5°[2][11]. The negative charge is delocalized over the entire anion.

Figure 1. Diagram illustrating the ionic interaction between the nitrosonium cation and the tetrafluoroborate anion.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of nitrosyl chloride (NOCl) with hydrogen fluoride (HF) and boron trifluoride (BF₃) in a suitable solvent such as liquid sulfur dioxide or nitromethane[3].

Generalized Protocol:

-

A reaction vessel resistant to corrosive reagents (e.g., polyethylene or Teflon) is charged with dry nitromethane and cooled to -20 °C under an inert atmosphere (e.g., nitrogen).

-

Anhydrous hydrogen fluoride is carefully added to the solvent.

-

Gaseous boron trifluoride is then bubbled through the solution.

-

Finally, nitrosyl chloride is slowly introduced into the reaction mixture with continuous stirring.

-

The reaction is allowed to proceed for a specified time, after which the precipitated product, this compound, is collected by filtration under anhydrous conditions.

-

The solid product is washed with a dry, inert solvent (e.g., dichloromethane) and dried in vacuo to yield the final product.

Note: This is a generalized procedure. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

Characterization

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound. A suitable single crystal is mounted on a diffractometer, and diffraction data are collected at low temperature (e.g., 150 K) to minimize thermal vibrations. The structure is then solved and refined using standard crystallographic software.

Vibrational Spectroscopy:

Infrared (IR) and Raman spectroscopy are valuable tools for characterizing the vibrational modes of the constituent ions. The N-O stretching vibration in the nitrosonium cation is particularly informative and appears as a strong absorption in the IR spectrum.

Table 3: Spectroscopic Data for NOBF₄

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) |

| Infrared Spectroscopy | ν(N-O) stretch | ~2387 |

| Infrared Spectroscopy | Degenerate [BF₄]⁻ modes | 900 - 1150 |

The degenerate vibrational modes of the tetrafluoroborate anion are often observed as a broad band with multiple peaks in the 900–1150 cm⁻¹ range, with the splitting attributed to local symmetry breaking due to cation-anion interactions[14].

Logical Workflow for Structural Analysis

Figure 2. Workflow for the structural and bonding analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the structure and bonding of this compound. The combination of crystallographic data, spectroscopic analysis, and theoretical principles offers a comprehensive understanding of this important chemical reagent. The presented data and protocols are intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the informed application of this compound in their work.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. topblogtenz.com [topblogtenz.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Nitrosonium tetrafluoridoborate, NOBF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrosonium - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. brainly.com [brainly.com]

- 10. Page loading... [guidechem.com]

- 11. brainly.com [brainly.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Nitrosyl Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl tetrafluoroborate (NOBF₄), a colorless crystalline solid, has carved a significant niche in synthetic chemistry since its discovery. Valued for its potent nitrosating, diazotizing, and oxidizing properties, this reagent continues to be a vital tool in the synthesis of a wide array of organic and inorganic compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with nitrosyl tetrafluoroborate, presenting critical data in a structured format for ease of reference.

A Glimpse into the Past: The Discovery and Early Characterization

The first documented synthesis of nitrosyl tetrafluoroborate is attributed to E. Wilke-Dörfurt and G. Balz in 1927. Their pioneering work, published in Zeitschrift für anorganische und allgemeine Chemie, detailed the preparation of NOBF₄ through the reaction of dinitrogen trioxide (N₂O₃) with tetrafluoroboric acid (HBF₄)[1]. This initial synthesis laid the groundwork for future investigations into the properties and applications of this novel compound. Further work by Balz and Mailänder in 1934 provided additional details on its preparation[1].

The mid-20th century saw a surge in interest in inorganic fluorine compounds, and nitrosyl tetrafluoroborate became a subject of more intensive study. The work of researchers like H. J. Emeléus and A. G. Sharpe significantly advanced the understanding of nitrosyl compounds in general. In the 1960s, the research of Nobel laureate George A. Olah and his colleagues extensively explored the reactivity of nitrosonium salts, including NOBF₄, in the context of superacid chemistry and carbocation generation, solidifying its importance in physical organic chemistry[2][3][4].

Early characterization efforts focused on establishing its fundamental physical and chemical properties. X-ray powder diffraction studies in the 1960s were instrumental in determining its crystal structure. Spectroscopic techniques, particularly infrared spectroscopy, provided key insights into the nature of the nitrosonium ion (NO⁺), identifying its characteristic strong absorption band.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for nitrosyl tetrafluoroborate is presented in the tables below for easy comparison and reference.

| Property | Value | Reference(s) |

| Molecular Formula | BF₄NO | [5] |

| Molar Mass | 116.81 g/mol | [5] |

| Appearance | Colorless crystalline solid | [5] |

| Density | 2.185 g/cm³ | [1][6] |

| Melting Point | 250 °C (sublimes) | [5][6] |

| Solubility in water | Decomposes | [5] |

| Solubility in other solvents | Soluble in acetonitrile.[6] Reacts with alcohols.[6] | [6] |

| Spectroscopic Data | Value | Reference(s) |

| Infrared Absorption (νNO) | Strong peak at approximately 2387 cm⁻¹ | [5] |

Key Experimental Protocols

Detailed methodologies for the synthesis of nitrosyl tetrafluoroborate are crucial for its effective application in research. Below are protocols for two historically significant and commonly used methods of preparation.

Protocol 1: Synthesis from Dinitrogen Trioxide and Tetrafluoroboric Acid

This method represents the original approach to synthesizing nitrosyl tetrafluoroborate as described by Wilke-Dörfurt and Balz.

Materials:

-

Tetrafluoroboric acid (HBF₄)

-

Dinitrogen trioxide (N₂O₃) - Caution: N₂O₃ is unstable and is typically generated in situ.

Procedure:

-

Cool a solution of tetrafluoroboric acid to a low temperature (e.g., 0 °C) in a suitable reaction vessel equipped with a stirring mechanism.

-

Slowly introduce dinitrogen trioxide gas into the cooled HBF₄ solution with continuous stirring. The N₂O₃ can be generated by the reaction of arsenic trioxide with nitric acid.

-

The reaction proceeds according to the equation: 2 HBF₄ + N₂O₃ → 2 NOBF₄ + H₂O.[1]

-

Nitrosyl tetrafluoroborate will precipitate from the solution as a white solid.

-

Collect the precipitate by filtration in a dry environment due to the hygroscopic nature of the product.

-

Wash the collected solid with a suitable dry, inert solvent (e.g., diethyl ether) to remove any residual acid.

-

Dry the final product under vacuum to obtain pure nitrosyl tetrafluoroborate.

Protocol 2: Synthesis from Nitrosyl Chloride, Hydrogen Fluoride, and Boron Trifluoride

This method offers an alternative route using different starting materials and is also well-established in the literature.

Materials:

-

Nitrosyl chloride (NOCl)

-

Anhydrous hydrogen fluoride (HF) - Extreme Caution: Highly corrosive and toxic.

-

Boron trifluoride (BF₃)

-

Anhydrous sulfur dioxide (SO₂) as a solvent

Procedure:

-

In a reaction vessel suitable for handling anhydrous and corrosive materials (e.g., a Kel-F or Teflon reactor), condense anhydrous sulfur dioxide at a low temperature (e.g., -20 °C).

-

Dissolve nitrosyl chloride in the liquefied SO₂.

-

Slowly and cautiously add anhydrous hydrogen fluoride to the solution while maintaining the low temperature.

-

Bubble boron trifluoride gas through the stirred solution.

-

The reaction to form nitrosyl tetrafluoroborate will occur, and the product will precipitate from the solvent.

-

Isolate the solid product by filtration under an inert, dry atmosphere.

-

Wash the product with a dry, inert solvent.

-

Dry the nitrosyl tetrafluoroborate under vacuum.

Logical Workflow: Synthesis and Applications of Nitrosyl Tetrafluoroborate

The following diagram illustrates the historical progression of the synthesis of nitrosyl tetrafluoroborate and its primary applications in organic synthesis.

Caption: Synthesis routes and major applications of nitrosyl tetrafluoroborate.

Conclusion

From its initial synthesis in the late 1920s to its extensive use in modern organic and inorganic chemistry, nitrosyl tetrafluoroborate has proven to be a remarkably versatile and powerful reagent. Its ability to act as a potent electrophilic nitrosating agent, a reliable diazotizing agent, and a mild oxidant has secured its place in the synthetic chemist's toolbox. A thorough understanding of its history, properties, and the experimental protocols for its preparation is essential for its safe and effective use in the laboratory, paving the way for further discoveries and innovations in chemical synthesis and drug development.

References

Nitrosonium Tetrafluoroborate Crystals: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of nitrosonium tetrafluoroborate (NOBF₄) crystals. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent. This guide details the compound's structural, thermal, and spectroscopic properties, supported by detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a colorless, crystalline solid at room temperature.[1][2] It is an inorganic salt composed of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[1] A key characteristic of this compound is its hygroscopic nature, readily reacting with water and moisture.[2][3] Therefore, it necessitates handling and storage under anhydrous conditions.[3]

Physical Constants

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Appearance | Colorless crystalline solid | [1][2] |

| Molecular Formula | NOBF₄ | [1][2] |

| Molar Mass | 116.81 g/mol | [1] |

| Density | 2.185 g/cm³ | [1][2] |

| Melting Point | 250 °C (sublimes) | [1][4][5] |

Solubility Profile

The solubility of this compound is a critical consideration for its application in chemical synthesis.

| Solvent | Solubility | Notes | References |

| Water | Decomposes | Reacts with water, making aqueous solutions not viable. | [1][2] |

| Acetonitrile | Soluble | A common solvent for reactions involving NOBF₄. | [2][4][6] |

| Nitromethane | Soluble | [3] | |

| Dichloromethane | Sparingly soluble | Solubility can be increased by complexation with 18-crown-6 to form a deep yellow solution. | [1][3] |

| Carbon Tetrachloride | Insoluble | [2] | |

| Alcohols | Reacts | Reacts with alcohols. | [2] |

Crystallographic Data

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. These studies reveal critical information about the arrangement of its ions in the solid state.

Crystal Structure Parameters

The crystal system and unit cell dimensions provide the fundamental framework for understanding the solid-state packing of this salt.

| Parameter | Value | Temperature | References |

| Crystal System | Orthorhombic | 150 K | [7][8][9][10] |

| Space Group | Pnma | 150 K | [7][8][9][10] |

| Unit Cell Dimensions | a = 8.8588(3) Å, b = 5.6268(2) Å, c = 6.8460(2) Å | 150 K | [9] |

| Volume (V) | 341.25(2) ų | 150 K | [9] |

| Z (Formula units per cell) | 4 | 150 K | [9] |

A notable feature of the crystal structure is the cationic disorder, where the nitrogen and oxygen atoms of the nitrosonium cation occupy the same crystallographic site with equal probability.[7][8][9][10] The N-O bond length has been determined to be 1.0216(10) Å.[9][10]

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are essential for the identification and characterization of this compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a key method for identifying the presence of the nitrosonium cation.

| Technique | Wavenumber (cm⁻¹) | Assignment | References |

| Infrared (IR) | 2387 | ν(NO) stretch | [1][3] |

Thermal Behavior

This compound exhibits a distinct thermal decomposition profile.

| Technique | Observation | Temperature | References |

| Melting Point Apparatus/TGA | Sublimation/Decomposition | 250 °C | [1][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. Given the compound's reactivity with moisture, all procedures should be conducted under an inert and dry atmosphere.

Synthesis of this compound

This protocol describes a common method for the preparation of this compound.

Materials:

-

Anhydrous Hydrogen Fluoride (HF)

-

Boron Trifluoride (BF₃)

-

Nitrogen Dioxide (NO₂)

-

Dry Nitromethane (CH₃NO₂)

-

Dry Carbon Tetrachloride (CCl₄)

-

Polyethylene reactor equipped with a stirrer, gas inlet, and outlet

-

Dry box or glovebox

Procedure:

-

Set up the polyethylene reactor and ensure it is thoroughly dried.

-

Charge the reactor with dry nitromethane (900 mL) and cool to -20 °C with continuous stirring under a slow stream of dry nitrogen.

-

Slowly add anhydrous hydrogen fluoride (60 g, 3.0 mol), followed by boron trifluoride (204 g, 3.9 mol), and then nitrogen dioxide (276 g, 6.0 mol) in that order.

-

Control the rate of addition for each reagent to maintain the reaction temperature below 0 °C.

-

During the addition of nitrogen dioxide, a white precipitate of this compound will form.

-

Once the addition is complete, filter the precipitate in a dry box.

-

Wash the collected solid successively with dry nitromethane (3 x 75 mL) and dry carbon tetrachloride (3 x 75 mL).

-

Dry the final product overnight in a vacuum desiccator heated to 50-100 °C. This procedure typically yields around 341 g (97%) of this compound.

Single-Crystal X-ray Diffraction

This protocol outlines the procedure for obtaining single-crystal X-ray diffraction data for this compound.

Materials:

-

Commercial this compound (e.g., from Alfa Aesar, 98%)

-

Perfluorodecalin

-

Argon-filled glovebox

-

Polarizing microscope

-

MiTeGen Dual Thickness MicroLoop

-

Baysilone-Paste

-

X-ray diffractometer equipped with a cold nitrogen stream

Procedure:

-

Inside an argon-filled glovebox, place a sample of commercial NOBF₄ onto a watch glass and cover it with a protective layer of perfluorodecalin.[9][10]

-

Under a polarizing microscope outside the glovebox, select a suitable colorless, single crystal.[9][10]

-

Mount the selected crystal on a MiTeGen Dual Thickness MicroLoop using Baysilone-Paste.[9][10]

-

Quickly transfer the mounted crystal into the cold nitrogen stream (typically at 150 K) of the X-ray diffractometer.[9][10]

-

Collect the diffraction data using standard crystallographic software and procedures.[8]

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample of this compound for IR analysis using the Nujol mull technique, which is suitable for hygroscopic materials.

Materials:

-

This compound

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

Spatula

-

FT-IR spectrometer

-

Glovebox or dry bag

Procedure:

-

All sample preparation steps must be performed in a glovebox or a dry bag under an inert atmosphere to prevent exposure to moisture.

-

Place 2-5 mg of this compound crystals into a clean, dry agate mortar.

-

Thoroughly grind the sample to a fine, uniform powder.

-

Add 1-2 drops of Nujol to the powdered sample in the mortar.

-

Continue grinding the mixture until a uniform, translucent paste (mull) is formed.

-

Using a spatula, apply a small amount of the mull to the surface of one KBr or NaCl plate.

-

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.

-

Quickly transfer the assembled salt plates to the sample holder of the FT-IR spectrometer and acquire the spectrum.

Thermal Analysis (TGA/DSC)

This protocol provides a general procedure for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a moisture-sensitive sample like this compound.

Materials:

-

This compound

-

TGA/DSC instrument

-

Inert gas (e.g., dry nitrogen or argon)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Glovebox

Procedure:

-

Perform all sample loading procedures inside a glovebox to prevent moisture absorption.

-

Place a small, representative sample (typically 1-5 mg) of this compound into a hermetically sealed sample pan.

-

Crimp the lid securely to ensure an airtight seal.

-

Transfer the sealed pan from the glovebox to the TGA/DSC autosampler or sample holder.

-

Purge the instrument furnace with a dry, inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) prior to and during the analysis.

-

Program the instrument with the desired temperature profile. A typical TGA/DSC experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 300 °C).

-

Run a baseline experiment with an empty, sealed pan under the same conditions to allow for background subtraction.

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Key Synthetic Pathways and Relationships

This compound is a key reagent in various synthetic transformations. The following diagrams, generated using the DOT language, illustrate its synthesis and a representative reaction.

Caption: Synthesis of this compound.

Caption: Reaction of NOBF₄ with an Arylamine.

References

- 1. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. romonaolton.weebly.com [romonaolton.weebly.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fauske.com [fauske.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Nitrosyl Tetrafluoroborate (NOBF₄)

For Researchers, Scientists, and Drug Development Professionals

Nitrosyl tetrafluoroborate, with the chemical formula NOBF₄, is a versatile and powerful reagent in synthetic chemistry and a valuable tool in the study of biological signaling pathways. This document provides a comprehensive overview of its chemical properties, experimental applications, and its relevance in the context of nitric oxide signaling.

Physicochemical Properties of Nitrosyl Tetrafluoroborate

Nitrosyl tetrafluoroborate is a colorless crystalline solid.[1] It is composed of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| CAS Number | 14635-75-7 | [1][2][3][4] |

| Molecular Weight | 116.81 g/mol | [1][2][3][4][5] |

| Molecular Formula | NOBF₄ | [2][4] |

| Appearance | Colorless crystalline solid | [1] |

| Density | 2.185 g/cm³ | [1] |

| Melting Point | 250 °C (sublimes) | [1] |

| Solubility | Decomposes in water | [1] |

Experimental Protocols and Applications

Nitrosyl tetrafluoroborate is a potent nitrosating and diazotizing agent, as well as a mild oxidant, finding broad utility in organic synthesis.[1][6]

Preparation of Nitrosyl Tetrafluoroborate

A common laboratory-scale synthesis of nitrosyl tetrafluoroborate involves the reaction of anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide in a suitable solvent like nitromethane.[7]

Experimental Protocol:

-

A polyethylene reactor equipped for stirring and with a gas inlet and outlet is charged with dry nitromethane.

-

The reactor is cooled to -20°C with continuous stirring under a slow stream of dry nitrogen.

-

Anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide are added sequentially and slowly, maintaining the temperature below 0°C.

-

The precipitation of white NOBF₄ occurs during the addition of nitrogen dioxide.

-

The precipitate is collected by filtration in a dry box, washed with nitromethane and carbon tetrachloride, and dried in a vacuum desiccator.[7]

Application in Diazotization Reactions

NOBF₄ is highly effective for the diazotization of primary aromatic amines to form diazonium tetrafluoroborate salts. These salts are important intermediates, for instance, in the Balz-Schiemann reaction for the synthesis of aryl fluorides.[1][8]

Experimental Protocol for the Preparation of 4-Cyanobenzenediazonium Tetrafluoroborate:

-

Dissolve 1.1 equivalents of NOBF₄ in dry acetonitrile under a nitrogen atmosphere with stirring.

-

Cool the mixture to -40°C.

-

Add 1 equivalent of 4-aminobenzonitrile and stir for 30 minutes at -40°C.

-

Continue stirring for another hour at room temperature.

-

Precipitate the product by pouring the solution into cold diethyl ether.

-

Collect the precipitate using a Büchner funnel and store it under nitrogen.[9]

Application in Nitrosation Reactions

NOBF₄ serves as an excellent reagent for the ipso-nitrosation of organotrifluoroborates, providing a mild and selective method to produce nitroso compounds.[2]

General Experimental Protocol for Nitrosation of Potassium Aryltrifluoroborates:

-

To a solution of potassium organotrifluoroborate (1 mmol) in acetonitrile (3 mL), add NOBF₄ (1.03 equivalents) in one portion.

-

Stir the reaction, open to the air, at room temperature until the mixture becomes homogeneous.

-

Upon completion, add water and dichloromethane for extraction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitroso product.[2]

Relevance in Nitric Oxide Signaling

The nitrosonium cation (NO⁺) is a redox-related form of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathophysiological processes.[10] NO is known to mediate a wide range of functions, including vasodilation, neurotransmission, and immune responses.[11][12][13] The primary signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[12]

The NO/cGMP Signaling Pathway

The canonical nitric oxide signaling pathway is a fundamental mechanism in cellular communication.

Caption: The Nitric Oxide (NO) Signaling Pathway.

This pathway is a key target for drug development in areas such as hypertension and other cardiovascular diseases.[12] The ability of compounds like NOBF₄ to act as a source of the NO moiety makes them valuable tools for researchers studying these signaling cascades.

References

- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Silver-catalyzed nitrosation and nitration of aromatic amides using NOBF4 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Diazotisation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biology of nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. laskerfoundation.org [laskerfoundation.org]

A Technical Guide to the Solubility of Nitrosonium Tetrafluoroborate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Nitrosonium tetrafluoroborate (NOBF₄) is a versatile and powerful reagent in synthetic chemistry, primarily utilized as an oxidizing and nitrosating agent.[1][2] Its efficacy in various chemical transformations is often dependent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details a general experimental protocol for solubility determination, and presents a visual workflow for this process. Due to its highly hygroscopic nature, stringent anhydrous conditions are imperative when handling this compound.[1][3][4]

Quantitative Solubility Data

This compound's solubility is highest in polar aprotic solvents.[1] It reacts with protic solvents such as water and alcohols.[4][5][6] The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent | Chemical Formula | Type | Solubility | Citations |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | [2][3][5] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble / Sparingly Soluble | [1][5][6] |

| Sulfolane | C₄H₈O₂S | Polar Aprotic | Soluble | [1] |

| Nitromethane | CH₃NO₂ | Polar Aprotic | Insoluble | [5] |

| Benzonitrile | C₇H₅N | Polar Aprotic | Sparingly Soluble | [5] |

| Liquid Nitrosyl Chloride | NOCl | Inorganic | Sparingly Soluble | [5] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Insoluble | [5] |

| Alcohols | R-OH | Protic | Reacts | [4][5] |

| Water | H₂O | Protic | Reacts / Decomposes | [5][6][7] |

Note on Dichloromethane: While some sources list this compound as insoluble in dichloromethane[5], others report it as soluble.[1] Its solubility in this solvent can be significantly enhanced by the addition of a complexing agent like 18-crown-6, which forms a deep yellow solution.[5][6]

Experimental Protocol for Solubility Determination

The high reactivity and hygroscopic nature of this compound necessitate careful handling under an inert and anhydrous atmosphere (e.g., in a glovebox or using a Schlenk line) to obtain accurate solubility data. The following is a general gravimetric method adapted for this purpose.

Objective: To determine the mass of this compound that dissolves in a given mass of an anhydrous organic solvent at a specific temperature to the point of saturation.

Materials:

-

This compound (NOBF₄)

-

Anhydrous organic solvent of interest

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Temperature control system (e.g., water bath, heating mantle)

-

Syringe filters (PTFE or other compatible material)

-

Analytical balance

-

Inert atmosphere workspace (glovebox or Schlenk line)

Procedure:

-

Preparation (Inert Atmosphere):

-

Pre-weigh and label several clean, dry vials with their caps. Record the masses.

-

Add a known mass of the anhydrous organic solvent to each vial.

-

To each vial, add an excess amount of this compound. The presence of undissolved solid is essential to ensure saturation.

-

Add a magnetic stir bar to each vial and securely seal the caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled bath set to the desired experimental temperature.

-

Stir the suspensions vigorously for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid. The time required may need to be determined empirically.

-

-

Sample Separation (Isothermal):

-

Stop stirring and allow the undissolved solid to settle completely. This step must be performed at the experimental temperature to prevent changes in solubility.

-

Carefully draw a known mass or volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This removes any suspended solid particles. Record the exact mass of the filtered saturated solution.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered saturated solution in a vacuum oven under reduced pressure and gentle heat. The temperature should be high enough to evaporate the solvent but low enough to prevent decomposition of the this compound.

-

Continue evaporation until the residual solid (the dissolved NOBF₄) is completely dry and a constant mass is achieved.

-

-

Data Analysis:

-

Measure the final mass of the vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial.

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.

-

Express the solubility as grams of solute per 100 g of solvent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a moisture-sensitive compound and a simplified reaction pathway involving this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Diazotization of an arylamine using this compound.

References

- 1. Buy this compound (EVT-314985) | 14635-75-7 [evitachem.com]

- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 14635-75-7 [chemicalbook.com]

- 4. 14635-75-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Electrophilic Character of the Nitrosonium Cation in NOBF₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosonium tetrafluoroborate (NOBF₄) is a powerful and versatile reagent in modern organic synthesis. Its utility is primarily derived from the pronounced electrophilic and oxidizing nature of the nitrosonium cation ([NO]⁺). This guide provides a comprehensive overview of the fundamental physicochemical properties, electrophilic reactivity, and synthetic applications of NOBF₄. Key reaction classes, including electrophilic nitrosation, diazotization of primary amines, and oxidation of various substrates, are discussed in detail. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for seminal reactions, and utilizes graphical diagrams to illustrate reaction pathways and workflows, serving as a critical resource for professionals in chemical research and drug development.

Introduction

This compound is an inorganic salt composed of a nitrosonium cation ([NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[1] It is a colorless crystalline solid widely employed in organic synthesis as a potent nitrosating and diazotizing agent, as well as a mild oxidant.[1][2] The high reactivity of NOBF₄ stems from the strong electrophilic character of the linear NO⁺ cation, which readily reacts with a wide range of nucleophiles.[2][3] The tetrafluoroborate anion is a non-nucleophilic, weakly coordinating counterion, which enhances the electrophilicity of the cation.[2] This reagent is particularly valuable for reactions requiring anhydrous conditions, as it is sensitive to moisture.[2]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. A diagnostically significant feature in its infrared spectrum is the strong N-O stretching vibration, which appears at a very high wavenumber, indicative of the triple bond character in the cation.

| Property | Value | Reference(s) |

| Chemical Formula | NOBF₄ | [1] |

| Molar Mass | 116.81 g/mol | [1] |

| Appearance | White to colorless crystalline solid | [1][2][3] |

| Density | 2.185 g/cm³ | [1][3] |

| Melting Point | 250 °C (sublimes, decomposes) | [1][4] |

| Solubility | Reacts with water. Soluble in polar aprotic solvents like acetonitrile, nitromethane.[2][4] | [1][2][3] |

| Sensitivity | Hygroscopic; moisture-sensitive.[2] | [2] |

| IR Spectroscopy (ν_NO) | Strong absorption at ~2387 cm⁻¹ | [1][2] |

Core Electrophilic Reactivity and Mechanisms

The dominant chemical property of NOBF₄ is the electrophilicity of the nitrosonium cation.[3] This reactivity drives its utility in several key classes of organic transformations.

Electrophilic Nitrosation

The NO⁺ cation is a potent electrophile that can attack electron-rich centers. This includes the nitrosation of amines, alcohols, and activated aromatic rings.[4]

-

N-Nitrosation: Secondary amines are readily converted to N-nitrosamines.

-

O-Nitrosation: Alcohols react to form alkyl nitrites.[4]

-

C-Nitrosation: Electron-rich aromatic and heteroaromatic compounds undergo electrophilic aromatic substitution to yield C-nitroso compounds. This reaction is often highly regioselective.[5] The mechanism involves the attack of the aromatic π-system on the NO⁺ cation to form a σ-complex (Wheland intermediate), followed by deprotonation to restore aromaticity.[6]

-

Caption: Mechanism of Electrophilic Aromatic Nitrosation. */ enddot

Diazotization of Primary Amines

NOBF₄ is an efficient reagent for the diazotization of primary aromatic amines under anhydrous conditions to form stable diazonium tetrafluoroborate salts.[4][7] These salts are valuable intermediates in drug development and materials science.[8] They are key precursors for the Balz-Schiemann reaction, which provides a route to aryl fluorides upon thermal decomposition.[4]

-

Caption: Diazotization of a primary aromatic amine using NOBF₄. */ enddot

Oxidative Reactions

In addition to its role as a nitrosating agent, the nitrosonium cation is a mild one-electron oxidant.[4] It can oxidize a variety of substrates, including organometallic compounds and certain organic molecules. A notable example is the clean and efficient oxidation of ferrocene to the stable ferrocenium tetrafluoroborate.[3][4]

Quantitative Data Summary: Reaction Yields

NOBF₄ facilitates reactions that proceed in high yield under mild conditions. The following table summarizes representative yields for the ipso-nitrosation of various potassium aryltrifluoroborates, a transformation that highlights the reagent's efficiency and functional group tolerance.[9][10][11]

| Substrate (Potassium Aryltrifluoroborate) | Product | Yield (%) | Reference |

| (4-Methoxyphenyl)trifluoroborate | 1-Methoxy-4-nitrosobenzene | 95 | [9] |

| (4-(Benzyloxy)phenyl)trifluoroborate | 1-(Benzyloxy)-4-nitrosobenzene | 92 | [12] |

| (2,3-Dihydrobenzo[b][3][9]dioxin-6-yl)trifluoroborate | 6-Nitroso-2,3-dihydrobenzo[b][3][9]dioxine | 91 | [9] |

| (3,5-Diisopropylphenyl)trifluoroborate | 1,3-Diisopropyl-5-nitrosobenzene | 88 | [9] |

| Methyl 3-(trifluoroborato)benzoate | Methyl 3-nitrosobenzoate | 81 | [9] |

| (4-Fluorophenyl)trifluoroborate | 1-Fluoro-4-nitrosobenzene | 86 | [9] |

| (Thiophen-2-yl)trifluoroborate | 2-Nitrosothiophene | 82 | [9] |

Reaction Conditions: 1 mmol of aryltrifluoroborate and 1.03 equiv of NOBF₄ in 3 mL of CH₃CN for 30 seconds at room temperature in an open flask.[9]

Detailed Experimental Protocols

General Protocol for Ipso-Nitrosation of Aryltrifluoroborates[9]

This procedure details a rapid and high-yielding method for the synthesis of nitrosoarenes.

-

Setup: To a 20 mL glass vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate substrate (1.0 mmol).

-

Solvent Addition: Add acetonitrile (CH₃CN, 3 mL) to the vial.

-

Reagent Addition: Add this compound (NOBF₄, 120 mg, 1.03 mmol, 1.03 equiv) in one portion at room temperature. The reaction is typically performed open to the atmosphere.

-

Reaction: Stir the mixture vigorously. The reaction is often instantaneous (complete within 30 seconds), indicated by a color change from a white slurry to a green or black solution as the mixture becomes homogeneous.

-

Work-up: Upon completion, add deionized water (20 mL) and dichloromethane (CH₂Cl₂, 10 mL) to the vial.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (3 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitroso product.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

-

Caption: Experimental workflow for ipso-nitrosation. */ enddot

General Protocol for Diazotization of an Aromatic Amine[4][8][13]

This protocol describes a typical procedure for generating an arenediazonium salt solution for subsequent reactions, such as azo coupling or Sandmeyer-type reactions.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the primary aromatic amine (1.0 equiv) in a suitable acidic aqueous medium (e.g., HCl, H₂SO₄) at a concentration of approximately 1 M.

-

Cooling: Cool the stirred suspension to an internal temperature of 0–5 °C using an ice-salt bath.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.05 equiv) in cold deionized water. Alternatively, for anhydrous conditions, a solution of NOBF₄ (1.05 equiv) in a dry solvent like acetonitrile can be used.

-

Diazotization: Add the cold nitrite solution (or NOBF₄ solution) dropwise to the vigorously stirred amine salt suspension via the dropping funnel. Critically maintain the internal reaction temperature between 0–5 °C throughout the addition.

-

Monitoring: After the addition is complete, continue stirring for an additional 15-30 minutes. Check for the presence of a slight excess of nitrous acid by spotting a drop of the reaction mixture onto potassium iodide-starch paper (an immediate blue-black color is a positive test).

-

Usage: The resulting cold diazonium salt solution is typically used immediately without isolation for the next synthetic step.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[3] It should be handled under anhydrous conditions, for example, in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It reacts with water to release corrosive byproducts.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The nitrosonium cation, delivered by its stable tetrafluoroborate salt, is a cornerstone electrophile in organic synthesis. Its predictable and powerful reactivity in nitrosation, diazotization, and oxidation reactions allows for the efficient construction of complex nitrogen-containing molecules. The mild reaction conditions, high yields, and broad functional group tolerance make NOBF₄ an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-314985) | 14635-75-7 [evitachem.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | 14635-75-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitrosation of aryl and heteroaryltrifluoroborates with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Nitrosonium Tetrafluoroborate (NOBF₄) in Selective Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium tetrafluoroborate (NOBF₄) has emerged as a versatile and potent reagent in synthetic organic chemistry, particularly in the realm of selective fluorination. When used in conjunction with a fluoride source, most notably pyridinium poly(hydrogen fluoride) (PPHF), NOBF₄ provides a powerful system for the introduction of fluorine into a variety of organic molecules under relatively mild conditions. This combination offers a valuable tool for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

These application notes provide an overview of the key applications of NOBF₄ in selective fluorination, including detailed experimental protocols and quantitative data for the fluorination of various functional groups. The information presented here is intended to serve as a practical guide for researchers seeking to employ this methodology in their synthetic endeavors.

Key Applications Overview

The NOBF₄/PPHF reagent system has proven effective for the selective fluorination of a range of substrates. The primary applications covered in these notes are:

-

Desulfurative Fluorination of Sulfides: A method to replace a sulfur-containing group with one or two fluorine atoms.

-

Deoxyfluorination of Tertiary Alcohols: The conversion of tertiary hydroxyl groups to tertiary fluorides.

-

Fluorination of Ketoximes: The transformation of ketoximes into gem-difluoro compounds.

-

Fluorination of Diarylalkynes: The addition of two fluorine atoms across a carbon-carbon triple bond.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the selective fluorination of various substrates using the NOBF₄/PPHF system.

Table 1: Desulfurative Fluorination of Sulfides

| Substrate (Sulfide) | Product | Yield (%) |

| Diphenyl sulfide | Fluorobenzene | 78 |

| Di-p-tolyl sulfide | 4-Fluorotoluene | 82 |

| Thioanisole | Fluorobenzene | 75 |

| 1,3-Dithiolane | 1,2-Difluoroethane | 85 |

| 2-Phenyl-1,3-dithiolane | (1,2-Difluoroethyl)benzene | 80 |

Table 2: Deoxyfluorination of Tertiary Alcohols and Related Compounds

| Substrate | Product | Yield (%) |

| Adamantane | 1-Fluoroadamantane | 92 |

| 1-Adamantanol | 1-Fluoroadamantane | 95 |

| Triphenylmethane | Triphenylmethyl fluoride | 89 |

| Diamantane | 1-Fluorodiamantane | 85 |

Table 3: Fluorination of Ketoximes

| Substrate (Ketoxime) | Product | Yield (%) |

| Acetophenone oxime | 1,1-Difluoro-1-phenylethane | 75 |

| Benzophenone oxime | Difluorodiphenylmethane | 88 |

| Cyclohexanone oxime | 1,1-Difluorocyclohexane | 82 |

Table 4: Fluorination of Diarylalkynes

| Substrate (Diarylalkyne) | Product | Yield (%) |

| Diphenylacetylene | 1,2-Difluoro-1,2-diphenylethylene | 72 |

| Di(p-tolyl)acetylene | 1,2-Difluoro-1,2-di-p-tolylethylene | 78 |

| 1-Phenyl-2-p-tolylacetylene | 1,2-Difluoro-1-phenyl-2-p-tolylethylene | 75 |

Experimental Protocols

Safety Precautions: this compound is a corrosive solid and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Pyridinium poly(hydrogen fluoride) is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate HF-resistant gloves and face shield must be worn.

Protocol 1: General Procedure for Desulfurative Fluorination of Sulfides

This protocol describes the conversion of a sulfide to its corresponding fluoride.

Materials:

-

Sulfide substrate (1.0 mmol)

-

This compound (NOBF₄) (1.2 mmol)

-

Pyridinium poly(hydrogen fluoride) (PPHF) (~70% HF content) (5 mL)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

Procedure:

-

In a polyethylene bottle equipped with a magnetic stir bar, dissolve the sulfide substrate (1.0 mmol) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add pyridinium poly(hydrogen fluoride) (5 mL) to the stirred solution.

-

Slowly add this compound (1.2 mmol) in small portions over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated compound.

Protocol 2: General Procedure for Deoxyfluorination of Tertiary Alcohols and Hydrocarbons

This protocol is suitable for the fluorination of tertiary C-H bonds in hydrocarbons like adamantane and the conversion of tertiary alcohols to fluorides.

Materials:

-

Substrate (tertiary alcohol or hydrocarbon) (1.0 mmol)

-

This compound (NOBF₄) (1.2 mmol)

-

Pyridinium poly(hydrogen fluoride) (PPHF) (~70% HF content) (5 mL)

-

Dichloromethane (CH₂Cl₂) (optional, for dissolving solid substrates)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

Procedure:

-

In a polyethylene bottle equipped with a magnetic stir bar, add the substrate (1.0 mmol) to pyridinium poly(hydrogen fluoride) (5 mL) at 0 °C. If the substrate is a solid, it can be pre-dissolved in a minimal amount of dichloromethane.

-

Slowly add this compound (1.2 mmol) to the stirred mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, carefully quench the reaction by pouring it onto ice.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or distillation to yield the pure fluoroalkane.

Protocol 3: General Procedure for the Fluorination of Ketoximes

This protocol details the conversion of a ketoxime to a gem-difluoroalkane.

Materials:

-

Ketoxime substrate (1.0 mmol)

-

This compound (NOBF₄) (2.2 mmol)

-

Pyridinium poly(hydrogen fluoride) (PPHF) (~70% HF content) (5 mL)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

Procedure:

-

Add the ketoxime (1.0 mmol) to a polyethylene bottle containing pyridinium poly(hydrogen fluoride) (5 mL) at 0 °C.

-

Add a solution of the ketoxime in dichloromethane (10 mL) to the PPHF.

-

Slowly add this compound (2.2 mmol) in portions to the reaction mixture.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by GC-MS.

-

Work up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography to obtain the gem-difluoroalkane.

Protocol 4: General Procedure for the Fluorination of Diarylalkynes

This protocol outlines the difluorination of a diarylalkyne.

Materials:

-

Diarylalkyne substrate (1.0 mmol)

-

This compound (NOBF₄) (2.2 mmol)

-

Pyridinium poly(hydrogen fluoride) (PPHF) (~70% HF content) (5 mL)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

Procedure:

-

Dissolve the diarylalkyne (1.0 mmol) in dichloromethane (10 mL) in a polyethylene bottle.

-

Cool the solution to 0 °C and add pyridinium poly(hydrogen fluoride) (5 mL).

-

Add this compound (2.2 mmol) portion-wise to the stirred mixture.

-

Continue stirring at 0 °C for 2 hours and then at room temperature for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, follow the workup procedure described in Protocol 1.

-

Purify the product by column chromatography to isolate the vicinal difluoroalkene.

Reaction Mechanisms and Visualizations

The fluorination reactions with NOBF₄/PPHF are believed to proceed through electrophilic attack of the nitrosonium ion (NO⁺) or a related species, followed by nucleophilic delivery of fluoride from the PPHF medium.

Caption: General workflow for the desulfurative fluorination of sulfides.

Caption: Proposed mechanism for the deoxyfluorination of tertiary alcohols/hydrocarbons.

Application Notes and Protocols for the Synthesis of Aryl Fluorides via the Balz-Schiemann Reaction with Nitrosonium Tetrafluoroborate (NOBF₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aryl fluorides utilizing the Balz-Schiemann reaction with nitrosonium tetrafluoroborate (NOBF₄). This method offers a robust pathway for the introduction of fluorine atoms into aromatic systems, a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials.

The traditional Balz-Schiemann reaction involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] The use of this compound as the diazotizing agent in non-aqueous media is a key modification that can enhance the reaction's practicality and generality.[3]

Core Concepts and Advantages

The synthesis is a two-step process:

-

Diazotization: A primary aryl amine is reacted with this compound to form a stable aryldiazonium tetrafluoroborate salt. This step is typically performed at low temperatures in an organic solvent.

-

Thermal Decomposition: The isolated aryldiazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[4][5]

Advantages of using NOBF₄:

-

Anhydrous Conditions: Allows for the reaction to be carried out in the absence of water, which can be beneficial for sensitive substrates.

-

Good Yields: Often provides good to excellent yields for a range of substrates.[6]

-

Safety: While diazonium salts are potentially explosive and should be handled with care, the tetrafluoroborate salts are often stable enough to be isolated and handled.[5][7]

Reaction Mechanism

The Balz-Schiemann reaction is generally believed to proceed through an Sₙ1 mechanism.[2][3][4] The aryldiazonium salt undergoes heterolytic cleavage upon heating to form a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion to yield the aryl fluoride.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Aryldiazonium Tetrafluoroborates using NOBF₄

This protocol describes the general procedure for the diazotization of an aryl amine with this compound.

Materials:

-

Aryl amine

-

This compound (NOBF₄)

-

Anhydrous acetonitrile (ACN)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., acetonitrile/liquid nitrogen)

-

Buchner funnel and filter paper

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask.

-

Cool the solution to -40 °C using a low-temperature bath.

-

Slowly add the aryl amine (1.0 equivalent) to the cooled solution while stirring.

-

Maintain the reaction temperature at -40 °C and continue stirring for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into cold diethyl ether to precipitate the aryldiazonium tetrafluoroborate salt.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

Store the dried aryldiazonium tetrafluoroborate salt under a nitrogen atmosphere in a refrigerator.

Protocol 2: Synthesis of Aryl Fluorides by Thermal Decomposition

This protocol outlines the general procedure for the thermal decomposition of aryldiazonium tetrafluoroborates to the corresponding aryl fluorides.

Materials:

-

Aryldiazonium tetrafluoroborate salt

-

Anhydrous solvent (e.g., chlorobenzene or hexane)

-

Sealed tube or round-bottom flask with a condenser

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Place the aryldiazonium tetrafluoroborate salt (0.5 mmol) in a sealed tube or a round-bottom flask equipped with a condenser.

-

Add the anhydrous solvent (2-4 mL).

-

Heat the mixture to the appropriate temperature (typically between 60-90 °C) and maintain for the required time (see tables below).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, filter the mixture to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure aryl fluoride.

Experimental Workflow

The overall experimental workflow for the synthesis of aryl fluorides via the Balz-Schiemann reaction with NOBF₄ is depicted below.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various aryl fluorides from their corresponding aryldiazonium tetrafluoroborates.

Table 1: Thermal Decomposition of Aryldiazonium Tetrafluoroborates in Chlorobenzene[4]

| Entry | Substrate (Aryldiazonium Tetrafluoroborate) | Temp (°C) | Time (h) | Product (Aryl Fluoride) | Yield (%) |

| 1 | 4-Methoxybenzenediazonium | 80 | 2 | 4-Fluoroanisole | 85 |

| 2 | 4-Methylbenzenediazonium | 80 | 2 | 4-Fluorotoluene | 82 |

| 3 | 4-Acetylbenzenediazonium | 80 | 3 | 4-Fluoroacetophenone | 78 |

| 4 | 4-Benzoylbenzenediazonium | 80 | 3 | 4-Fluorobenzophenone | 88 |

| 5 | 2-Methylbenzenediazonium | 80 | 2 | 2-Fluorotoluene | 75 |

| 6 | 2-Methoxybenzenediazonium | 80 | 2 | 2-Fluoroanisole | 72 |

| 7 | [1,1'-Biphenyl]-4-diazonium | 70 | 2 | 4-Fluoro-1,1'-biphenyl | 92 |

| 8 | [1,1'-Biphenyl]-2-diazonium | 70 | 2 | 2-Fluoro-1,1'-biphenyl | 85 |

| 9 | 3'-Methoxy-[1,1'-biphenyl]-3-diazonium | 70 | 2 | 3-Fluoro-3'-methoxy-1,1'-biphenyl | 81 |

Reactions were carried out with 0.5 mmol of aryldiazonium tetrafluoroborate in 2 mL of chlorobenzene in a sealed tube.

Table 2: Thermal Decomposition of Aryldiazonium Tetrafluoroborates in Hexane[4]

| Entry | Substrate (Aryldiazonium Tetrafluoroborate) | Temp (°C) | Time (h) | Product (Aryl Fluoride) | Yield (%) |

| 1 | 4-Methoxybenzenediazonium | 70 | 2 | 4-Fluoroanisole | 88 |

| 2 | 4-Methylbenzenediazonium | 70 | 2 | 4-Fluorotoluene | 85 |

| 3 | 4-Acetylbenzenediazonium | 80 | 3 | 4-Fluoroacetophenone | 80 |

| 4 | 4-Benzoylbenzenediazonium | 80 | 3 | 4-Fluorobenzophenone | 90 |

| 5 | 2-Methylbenzenediazonium | 70 | 2 | 2-Fluorotoluene | 78 |

| 6 | 2-Methoxybenzenediazonium | 70 | 2 | 2-Fluoroanisole | 75 |

| 7 | [1,1'-Biphenyl]-4-diazonium | 60 | 2 | 4-Fluoro-1,1'-biphenyl | 95 |

| 8 | [1,1'-Biphenyl]-2-diazonium | 60 | 2 | 2-Fluoro-1,1'-biphenyl | 88 |

| 9 | 3'-Methoxy-[1,1'-biphenyl]-3-diazonium | 60 | 2 | 3-Fluoro-3'-methoxy-1,1'-biphenyl | 84 |

Reactions were carried out with 0.5 mmol of aryldiazonium tetrafluoroborate in 4 mL of hexane in a sealed tube.

Safety Precautions

-

Handling of Diazonium Salts: Aryldiazonium salts are potentially explosive, especially when dry, and can be sensitive to shock, friction, and heat.[7] It is crucial to handle them with extreme care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid scratching the solid with a metal spatula.

-

Thermal Decomposition: The thermal decomposition can be exothermic.[7] It is advisable to perform the reaction on a small scale initially and to monitor the temperature carefully. Ensure adequate ventilation to handle the release of nitrogen and boron trifluoride gases.

-

This compound: NOBF₄ is a corrosive and moisture-sensitive solid. Handle it in a fume hood and store it under an inert atmosphere.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificupdate.com [scientificupdate.com]

Application Notes and Protocols: Nitrosonium Tetrafluoroborate as a Mild Oxidant for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction